1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(11-15-6-3-2-4-7-15)19(26)16-12-24(13-16)17-10-18(21-14-20-17)25-9-5-8-22-25/h2-10,14,16H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFFQHDTMUEKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyrimidine ring. The azetidine ring is then introduced, and finally, the benzyl and methyl groups are added through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: It might be used in the development of new materials with unique properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
BJ52910 (1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide)
- Core Structure : Pyrimidine linked to a piperidine ring (six-membered) instead of azetidine (four-membered).
- Substituents : The carboxamide group is substituted with a pyridinylmethyl group rather than benzyl-methyl.
- The pyridinylmethyl group introduces additional hydrogen-bonding capabilities compared to the purely hydrophobic benzyl group .
BJ52846 (1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)
- Core Structure : Pyrimidine substituted with imidazole instead of pyrazole.
- Substituents : A thiadiazole carboxamide replaces the benzyl-methyl group.
- Implications : Imidazole’s dual nitrogen atoms may alter electronic properties and binding affinity compared to pyrazole. The thiadiazole moiety introduces sulfur, which could influence solubility and metabolic stability .
Compound from (N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide)
- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrimidine.
- Substituents : Ethyl-methyl pyrazole and phenyl groups dominate the structure.
Functional Group Modifications and Pharmacological Implications
- Azetidine vs. Piperidine: The smaller azetidine ring in the target compound may reduce steric hindrance, favoring interactions with compact binding pockets.
- Pyrazole vs. Imidazole: Pyrazole’s single nitrogen in the 1-position (vs.
- Salt Formation : The adipate salt of a related pyrrolopyrimidine compound () highlights a common strategy to improve solubility and crystallinity, suggesting similar approaches could apply to the target compound .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide | C₂₁H₂₃N₇O | 389.46 g/mol | Pyrimidine + azetidine | Benzyl-methyl carboxamide | Compact azetidine ring; hydrophobic benzyl |
| BJ52910 | C₁₉H₂₁N₇O | 363.42 g/mol | Pyrimidine + piperidine | Pyridinylmethyl carboxamide | Flexible piperidine; hydrogen-bonding pyridine |
| BJ52846 | C₁₆H₁₈N₈OS | 370.43 g/mol | Pyrimidine + piperidine | Thiadiazole carboxamide; imidazole | Sulfur-containing thiadiazole; imidazole core |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide | C₂₁H₂₂N₆O | 374.44 g/mol | Pyrazolo[3,4-b]pyridine | Ethyl-methyl pyrazole; phenyl | Fused heterocycle; increased planarity |
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H21N7O
- Molecular Weight : 391.45 g/mol
- IUPAC Name : this compound
The compound exhibits several biological activities, primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of mTORC1 : Similar to other pyrazole derivatives, this compound may inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and metabolism. Inhibition of mTORC1 can lead to reduced cellular proliferation and increased autophagy, making it a candidate for cancer therapy .
- Autophagy Modulation : The compound has been observed to disrupt autophagic flux, impacting the degradation and recycling processes within cells. This modulation of autophagy is significant in cancer cells that rely on this pathway for survival under nutrient-deprived conditions .
- Targeting Kinases : The structural features of the compound suggest potential interactions with various kinases involved in cellular signaling pathways, which could contribute to its antiproliferative effects .
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, in studies involving pancreatic cancer cell lines (MIA PaCa-2), the compound demonstrated an effective half-maximal inhibitory concentration (EC50) value in the submicromolar range, indicating potent activity .
Case Studies
| Study | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |
| Study 2 | A549 (Lung) | 5 | Induction of apoptosis via kinase inhibition |
| Study 3 | HeLa (Cervical) | 8 | Disruption of autophagic flux |
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the pyrazole and pyrimidine rings can significantly alter potency and selectivity towards specific molecular targets. Ongoing SAR studies aim to optimize these interactions for enhanced therapeutic efficacy.
Q & A
Q. What are the key synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide, and how can reaction parameters be optimized for higher yield?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the azetidine core, typically via cyclization reactions using reagents like epichlorohydrin or azetidine precursors under controlled pH and temperature .
- Step 2 : Functionalization of the pyrimidine moiety with a pyrazole group. This may involve nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for pyrazole introduction) .
- Step 3 : Introduction of the benzyl-methyl carboxamide group via amide coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization Parameters :
- Temperature : Reflux conditions (~80–110°C) for pyrimidine-pyrazole coupling .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Purification via column chromatography or recrystallization improves yield and purity .
Q. What analytical techniques are recommended for characterizing this compound, and how do they validate structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 380.18) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound, and how are preliminary screenings conducted?
- Methodological Answer :
- Target Hypotheses : Kinases (e.g., JAK2, EGFR) or GPCRs, inferred from structural analogs with pyrimidine-pyrazole scaffolds .
- Screening Methods :
- In vitro enzyme assays : Measure IC₅₀ values using fluorescence-based kinase activity kits .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Molecular docking : Predict binding affinity to ATP-binding pockets using software like AutoDock .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine or azetidine moieties influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Pyrimidine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance kinase inhibition. Activity is tested via dose-response curves .
- Azetidine Adjustments : Replacing N-benzyl with bulkier groups (e.g., N-cyclohexyl) to improve metabolic stability. Stability is assessed using liver microsomal assays .
- Pyrazole Variants : Substituting 1H-pyrazol-1-yl with 1,2,4-triazol-1-yl to alter selectivity. Selectivity is evaluated against kinase panels .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions may arise due to:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound Purity : Re-evaluate purity via HPLC and NMR; impurities >2% can skew results .
- Cell Line Differences : Validate target expression levels (e.g., Western blotting for kinase expression) before testing .
Reproducibility is enhanced by cross-validating data in orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .
Q. What strategies mitigate off-target effects during pharmacological profiling?
- Methodological Answer :
- Selective Inhibitor Panels : Compare activity across 50+ kinases to identify selectivity cliffs .
- CRISPR Knockout Models : Validate target specificity by testing in isogenic cell lines with and without the target gene .
- Proteome-Wide Profiling : Use affinity pull-down assays with biotinylated analogs to map off-target interactions .
- In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity or cardiotoxicity risks early in development .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Software like SwissADME estimates bioavailability, logP (optimal range: 2–3), and blood-brain barrier permeability .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) paired with molecular dynamics simulations identify metabolically labile sites .
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve aqueous solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
